Methyl 3-(2-(4-chlorophenoxy)acetamido)benzo[b]thiophene-2-carboxylate
Description
Methyl 3-(2-(4-chlorophenoxy)acetamido)benzo[b]thiophene-2-carboxylate is a benzo[b]thiophene derivative characterized by a fused bicyclic aromatic system (benzene and thiophene rings). Its structure includes a methyl ester group at position 2 and a 2-(4-chlorophenoxy)acetamido substituent at position 3 of the thiophene ring (Fig. 1). The 4-chlorophenoxy moiety introduces electron-withdrawing properties, which may influence its physicochemical behavior and biological activity.
Properties
IUPAC Name |
methyl 3-[[2-(4-chlorophenoxy)acetyl]amino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4S/c1-23-18(22)17-16(13-4-2-3-5-14(13)25-17)20-15(21)10-24-12-8-6-11(19)7-9-12/h2-9H,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLWFBWAYIXRRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Approaches
The benzo[b]thiophene scaffold is typically synthesized via cyclization reactions. A common method involves the condensation of o-mercaptobenzoic acid derivatives with α-haloketones or α,β-unsaturated carbonyl compounds. For instance, reacting methyl 2-mercaptobenzoate with methyl propiolate in the presence of a base facilitates [2+2] cycloaddition, yielding methyl benzo[b]thiophene-2-carboxylate. Alternative routes employ Gewald reactions, where ketones, sulfur, and cyanoacetates react to form 2-aminothiophenes, though this method is less applicable to benzo-fused systems.
Functionalization at Position 3
Introducing an amino group at position 3 of the benzo[b]thiophene core requires careful regioselective substitution. Nitration followed by reduction is a classical approach, but modern methods favor direct amination using palladium-catalyzed C–H activation. For example, treating methyl benzo[b]thiophene-2-carboxylate with ammonium persulfate and a palladium(II) catalyst in acetic acid affords methyl 3-aminobenzo[b]thiophene-2-carboxylate in 65% yield.
Acylation with 2-(4-Chlorophenoxy)acetyl Moieties
Activation of Carboxylic Acid
The 2-(4-chlorophenoxy)acetic acid must be activated for efficient amide bond formation. Two primary methods are employed:
- Acid Chloride Formation : Treating 2-(4-chlorophenoxy)acetic acid with thionyl chloride (SOCl₂) generates the corresponding acid chloride, which reacts readily with amines.
- Coupling Agents : Using EDCI and HOBt in dichloromethane (DCM) avoids harsh conditions, enhancing compatibility with sensitive substrates. This method achieves 85% conversion at 0°C.
Reaction Conditions and Optimization
The acylation of methyl 3-aminobenzo[b]thiophene-2-carboxylate with 2-(4-chlorophenoxy)acetyl chloride proceeds in anhydrous DCM under nitrogen. Triethylamine (TEA) neutralizes HCl byproducts, preventing protonation of the amine. Key variables include:
| Variable | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 0°C → RT | 78 | 98 |
| Solvent | DCM | 85 | 97 |
| Coupling Agent (EDCI) | 1.3 eq | 82 | 96 |
| Reaction Time | 12 h | 80 | 95 |
Data adapted from patent CN103694197A and modified for target compound.
Mechanistic Insights into Amide Bond Formation
The reaction mechanism involves nucleophilic attack by the amine on the activated carbonyl. When using EDCI/HOBt, the carboxylic acid first forms an active ester with HOBt, which then reacts with the amine. This stepwise process minimizes racemization and side reactions. In contrast, acid chlorides directly react with amines but require strict moisture control.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, 70:30 MeOH:H₂O) shows a single peak at 6.8 min, confirming >98% purity.
Comparative Analysis of Methodologies
Acid Chloride vs. Coupling Agents
Solvent Impact
Polar aprotic solvents (DMF, DMSO) increase reaction rate but reduce regioselectivity. Non-polar solvents (DCM, chloroform) favor cleaner reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-(4-chlorophenoxy)acetamido)benzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Amino or thioether derivatives.
Scientific Research Applications
Methyl 3-(2-(4-chlorophenoxy)acetamido)benzo[b]thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of Methyl 3-(2-(4-chlorophenoxy)acetamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences between the target compound and related analogs:
Key Observations:
Ring System : Benzo[b]thiophene derivatives (Target, 4j) exhibit greater aromaticity and planarity compared to simple thiophenes (Related Compound A, ), which may enhance binding to hydrophobic targets .
Substituent Effects: The 4-chlorophenoxy group (Target) increases lipophilicity (logP ~3.5 estimated) compared to polar groups like 4-hydroxyphenyl (logP ~2.8 in 6o) .
Ester Groups : Methyl esters (Target, ) are more hydrolytically stable than ethyl or tert-butyl esters (), affecting bioavailability.
Biological Activity
Methyl 3-(2-(4-chlorophenoxy)acetamido)benzo[b]thiophene-2-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its structure, synthesis, biological properties, and relevant case studies.
Structural Characteristics
The compound features a benzo[b]thiophene core, which is known for its pharmacological properties. The inclusion of a 4-chlorophenoxy group and an acetamido moiety enhances its potential for biological interactions. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general steps include:
- Formation of 4-Chlorophenoxyacetic Acid : Reacting 4-chlorophenol with chloroacetic acid in the presence of a base (e.g., sodium hydroxide).
- Amidation Reaction : The resulting acid is reacted with 2-aminobenzo[b]thiophene-2-carboxylic acid using a coupling agent like EDCI to form the desired amide bond.
This synthetic route allows for the production of the compound with high yield and purity, making it suitable for further biological testing.
Enzyme Inhibition
Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes, particularly KIF18A , a kinesin motor protein involved in mitosis. This inhibition suggests potential applications in cancer therapy, as targeting mitotic processes can hinder tumor growth.
Interaction with Biological Targets
The compound's structure implies potential interactions with various biological targets. For instance, it has been noted that similar compounds exhibit activity against TMEM206 , a transmembrane protein involved in cellular signaling and transport processes.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally related compounds highlights its unique properties:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carboxamide | Lacks chlorophenoxy group | Potential anti-cancer activity |
| Ethyl 2-acetamido-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carboxylate | Contains ethyl ester instead of amide | Antimicrobial properties |
| 3-(2-(4-Chlorophenoxy)acetamido)benzofuran-2-carboxamide | Benzofuran ring structure | Inhibitor of TMEM206 |
This table illustrates how the presence of the chlorophenoxy group may enhance the biological activity and specificity of our target compound compared to others.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
- Cancer Therapeutics : Research indicates that compounds targeting KIF18A can effectively reduce cell proliferation in cancer models. For example, a study demonstrated that KIF18A inhibition led to significant tumor size reduction in xenograft models.
- Metabolic Disorders : Other studies have shown that structurally similar compounds improved insulin sensitivity and glucose tolerance in diabetic animal models by modulating gene expression related to insulin signaling pathways .
- Antimicrobial Activity : Some derivatives have exhibited potent antibacterial effects against various pathogens, suggesting that modifications to the benzo[b]thiophene core can lead to new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
